trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride
Overview
Description
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride, also known as LY404039, is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.77 g/mol. This compound is known for its role as a drug that targets the metabotropic glutamate receptor.
Preparation Methods
The synthesis of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexane ring, followed by the introduction of the tert-butyl group and the amino group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting the metabotropic glutamate receptor, which is implicated in various neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves its interaction with the metabotropic glutamate receptor. This interaction modulates the receptor’s activity, leading to changes in cellular signaling pathways. The compound’s effects on these pathways can result in various physiological and pharmacological outcomes.
Comparison with Similar Compounds
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride can be compared with other similar compounds, such as:
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide: This compound lacks the hydrochloride salt form but shares similar structural features.
N-tert-Butylcyclohexanecarboxamide: This compound lacks the amino group but has a similar cyclohexane ring structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-tert-butylcyclohexane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAJIVSXHDWGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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